Cycloheptanone oxime

説明

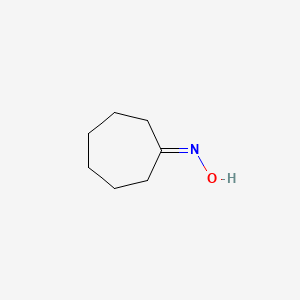

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-cycloheptylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-8-7-5-3-1-2-4-6-7/h9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENGSNXUALAIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=NO)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175934 | |

| Record name | Cycloheptanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2158-31-8 | |

| Record name | Cycloheptanone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloheptanone, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloheptanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cycloheptylidenehydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEPTANONE OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2O7M4H8YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Cycloheptanone Oxime

Classical Condensation Reactions and Catalytic Enhancements

The traditional synthesis of cycloheptanone (B156872) oxime relies on the condensation reaction between cycloheptanone and a hydroxylamine (B1172632) source. arpgweb.com This method, while established, has been refined through various catalytic approaches to improve yield and reaction conditions.

Nucleophilic Addition-Elimination Reaction Pathways

The fundamental mechanism for the formation of cycloheptanone oxime is a nucleophilic addition-elimination reaction. The process begins with the nucleophilic attack of hydroxylamine on the carbonyl carbon of cycloheptanone. scribd.com This is followed by the elimination of a water molecule to form the oxime. nih.govresearchgate.net The reaction is typically pH-dependent, and a base is often added to facilitate the formation of the more nucleophilic free hydroxylamine from its salt, such as hydroxylamine hydrochloride. arpgweb.comscribd.com

The reaction can be represented as a two-step process. First, hydroxylamine hydrochloride is treated with a base like sodium hydroxide (B78521) to generate free hydroxylamine. scribd.com This free hydroxylamine then acts as the nucleophile, attacking the electrophilic carbonyl carbon of the cycloheptanone. This leads to the formation of an intermediate which then dehydrates to yield this compound and water. scribd.com

Generation and Role of Hydroxylamine Intermediates

Hydroxylamine (NH₂OH) is a crucial intermediate in the synthesis of this compound. nih.govresearchgate.net In classical methods, it is often generated from hydroxylamine salts just before or during the reaction. arpgweb.comscribd.com However, industrial processes have evolved to generate hydroxylamine in situ to avoid the drawbacks associated with its production and storage. acs.orgtju.edu.cn

Sustainable and Green Synthesis Routes

In response to the environmental and economic challenges of traditional methods, significant research has focused on developing sustainable and green synthesis routes for this compound. These methods often employ heterogeneous catalysts and aim for high atom economy and reduced waste.

Ammoximation Processes Utilizing Heterogeneous Catalysts

Ammoximation is a green chemical process that combines the synthesis of hydroxylamine and its reaction with a ketone in a single step. dengzhuochem.com This process typically uses a ketone, ammonia (B1221849), and an oxidizing agent like hydrogen peroxide in the presence of a heterogeneous catalyst. eni.com The direct synthesis of this compound via ammoximation is a more streamlined and environmentally friendly alternative to conventional methods. dengzhuochem.com

Titanium silicalite-1 (TS-1) has emerged as a highly effective and selective catalyst for ammoximation reactions. eni.comacsmaterial.com TS-1 is a zeolite with an MFI-type structure where some silicon atoms in the framework are replaced by titanium atoms. dengzhuochem.comacsmaterial.com These titanium active centers are crucial for activating hydrogen peroxide. dengzhuochem.com

The reaction mechanism on TS-1 involves the adsorption of hydrogen peroxide onto the titanium active sites, forming an active titanium-hydroperoxo intermediate (Ti-OOH). dengzhuochem.comnih.govnih.gov This species then reacts with ammonia to form hydroxylamine in situ. cardiff.ac.ukresearchgate.net The hydroxylamine subsequently reacts with cycloheptanone, which may occur within the pores of the catalyst or in the bulk solution, to produce this compound. researchgate.netresearchgate.net The shape-selective nature of the TS-1 micropores can enhance the selectivity towards the desired oxime product by limiting side reactions. dengzhuochem.com The use of TS-1 has been successfully industrialized for the ammoximation of cyclohexanone (B45756), achieving high conversion and selectivity. mdpi.comlivescience.io

Table 1: Catalytic Performance in Ammoximation Reactions

| Catalyst | Reactant | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| TS-1 | Cyclohexanone | >90 | >99 | iitm.ac.in |

| Clay-based TS-1 | Cyclohexanone | ~99 | ~99 | cip.com.cn |

| Ni-TS-1 | Methyl Ethyl Ketone | 99 | 99.3 | mdpi.com |

| 0.33%Au-0.33%Pd/TS-1(Chloride-O) | Cyclohexanone | 44 | >95 | hydro-oxy.com |

A significant advancement in green ammoximation is the in-situ generation of hydrogen peroxide, which avoids the costs and hazards associated with its transportation and storage. cardiff.ac.ukhydro-oxy.com This approach often involves a bifunctional catalyst system. acs.orgacs.org

One strategy employs supported gold-palladium (Au-Pd) alloyed nanoparticles to catalyze the direct synthesis of H₂O₂ from hydrogen and oxygen. cardiff.ac.ukhydro-oxy.com This in-situ generated H₂O₂ is then utilized by a co-catalyst, such as TS-1, to carry out the ammoximation of the ketone. cardiff.ac.uk The formation of Pd-Au nanoalloys is critical for achieving high reactivity and stability. acs.org This integrated system has demonstrated high selectivity for this compound, comparable to industrial processes that use pre-formed H₂O₂. cardiff.ac.uk

Another approach involves the electrochemical synthesis of H₂O₂. This can be achieved through the two-electron oxygen reduction reaction (2e⁻ ORR) at a suitable cathode. nih.gov The in-situ generated H₂O₂ is then activated by TS-1 in the reactor to facilitate the ammoximation. For instance, a system using a cobalt-based electrocatalyst for H₂O₂ production coupled with a TS-1 catalyst has shown promising results for cyclohexanone ammoximation under ambient conditions. nih.gov

Table 2: Research Findings on In-Situ H₂O₂ Generation for Ammoximation

| Catalytic System | Approach | Key Findings | Reference |

|---|---|---|---|

| Au-Pd nanoparticles + TS-1 | Chemical Catalysis | Achieved >95% selectivity for cyclohexanone oxime. | cardiff.ac.uk |

| Pd-based bimetallic nanoparticles on TS-1 | Chemical Catalysis | Bridged the conditions gap between H₂O₂ synthesis and ammoximation. | acs.orgacs.org |

| Co-based electrocatalyst + TS-1 | Electrocatalysis | Enabled efficient cyclohexanone ammoximation under ambient conditions. | nih.gov |

Reaction Kinetics and Reactor Design for Ammoximation

The ammoximation of ketones, including cycloheptanone, is a critical industrial process. Understanding its reaction kinetics and optimizing reactor design are paramount for efficiency and yield. The reaction is typically carried out using a catalyst, such as titanium silicalite-1 (TS-1), in the presence of ammonia and an oxidizing agent like hydrogen peroxide.

Kinetic modeling of cyclohexanone ammoximation over a clay-based TS-1 composite catalyst indicates that the reaction follows an Eley-Rideal mechanism. figshare.comacs.org In this model, the reaction occurs between hydrogen peroxide (H₂O₂) adsorbed onto the catalyst's active sites and the other reactants (ketone and ammonia) in their free, unadsorbed state in the bulk liquid phase. figshare.comacs.org A comprehensive understanding of these kinetics allows for the precise engineering of the process by influencing these fundamental steps. figshare.comacs.org Another kinetic model, developed for a continuous flow microfluidic system, proposes a mechanism proceeding via a hydroxylamine route. researchgate.net This model suggests that the rate-determining step is the reaction between H₂O₂ adsorbed on the titanium active sites and free ammonia. researchgate.net

The ammoximation reaction is highly exothermic, making effective temperature control a critical aspect of reactor design. google.com An innovative reactor design for cyclohexanone oxime production incorporates several features to enhance performance. google.com These include an internal cylindrical draft tube to improve the mixing of reactants, an internal liquid ammonia evaporation coil, and multiple toroidal distributors for the reactants. google.com This design aims to maximize both heat-transfer and mass-transfer coefficients, leading to better temperature control and higher productivity. google.com For kinetic studies, continuous flow microfluidic systems have been employed, which offer precise control over reaction conditions, rapid reactant mixing, and enhanced mass transfer, allowing for the determination of more accurate kinetic parameters. researchgate.net

| Reactor Type | Key Features | Purpose | Reference |

| Ammoximation Reactor | Internal cylindrical draft tube, internal evaporation coil, toroidal distributors | Improved mixing, maximized heat and mass transfer | google.com |

| Microfluidic System | Continuous flow, micro-scale channels, ultrasonic field | Precise kinetic evaluation, enhanced mass transfer, prevention of catalyst sedimentation | researchgate.net |

Electrosynthesis from Nitrogen Feedstocks

Electrosynthesis is emerging as a sustainable alternative for producing oximes by utilizing various nitrogen-containing feedstocks under ambient conditions. This approach avoids the harsh conditions and hazardous reagents associated with traditional methods.

A promising electrosynthesis strategy involves the one-pot synthesis of oximes from aqueous nitrate (B79036) (NO₃⁻) and a ketone. researchgate.netnih.gov This method operates via a tandem reaction mechanism where nitrate is first electrocatalytically reduced to hydroxylamine (NH₂OH) at the cathode. chinesechemsoc.orgchinesechemsoc.org The in situ generated hydroxylamine then undergoes a spontaneous nucleophilic addition-elimination reaction with the ketone present in the electrolyte to form the corresponding oxime. chinesechemsoc.orgchinesechemsoc.org

This electrochemical strategy has been demonstrated to be effective for the synthesis of various oximes from different cyclic ketones. chinesechemsoc.org For instance, when cycloheptanone was used as the substrate with a rutile titanium dioxide catalyst, a 40.1% yield of this compound was achieved. chinesechemsoc.org This process represents a greener route for C-N bond formation, upgrading nitrate waste into valuable organonitrogen compounds. nih.govchinesechemsoc.org

An alternative electrosynthesis route utilizes nitric oxide (NO), a major air pollutant, as the nitrogen source. dicp.ac.cn Researchers have developed a method for the direct electrochemical hydrogenative coupling of NO and cyclohexanone to produce cyclohexanone oxime. dicp.ac.cn This process is conducted at room temperature and atmospheric pressure over a carbon catalyst, using water as the hydrogen source. dicp.ac.cn

The proposed mechanism involves the electrochemical reduction of NO to a hydroxylamine intermediate (NH₂OH) on the catalyst surface. dicp.ac.cn This intermediate then readily reacts with cyclohexanone via nucleophilic addition to produce the oxime. dicp.ac.cn This subsequent chemical reaction effectively suppresses the further hydrogenation of the NH₂OH intermediate to ammonia, thereby enhancing the selectivity towards oxime formation. dicp.ac.cn Isotope-labeling experiments using ¹⁵NO have confirmed that the nitrogen atom in the resulting oxime product originates from the nitric oxide feedstock. dicp.ac.cn

The choice of electrocatalyst is crucial for the efficiency and selectivity of oxime synthesis. Research has focused on developing materials that can effectively reduce the nitrogen feedstock to the key hydroxylamine intermediate while facilitating the subsequent C-N coupling reaction.

A series of zinc-copper (Zn-Cu) alloy catalysts have been developed to drive the electrochemical synthesis of cyclohexanone oxime from nitrate. researchgate.netnih.gov Among the various compositions tested, a Zn₉₃Cu₇ alloy demonstrated the best performance, achieving a 97% yield and a 27% Faradaic efficiency for cyclohexanone oxime at a current density of 100 mA/cm². researchgate.netnih.govacs.orgmmu.ac.ukmmu.ac.uk

In-depth mechanistic studies using in-situ Raman spectroscopy and theoretical calculations have revealed that the adsorption of nitrogen-containing species on the catalyst surface plays a central role in determining product selectivity. researchgate.netacs.orgmmu.ac.ukrsc.org It was found that copper-rich catalysts exhibit strong affinity for nitrate but tend to favor the complete reduction of the hydroxylamine intermediate to ammonia. researchgate.netmmu.ac.ukrsc.orgnanoge.org Conversely, pure zinc has weaker adsorption properties, requiring higher potentials for the initial reduction step. mmu.ac.uknanoge.org The optimized Zn₉₃Cu₇ alloy strikes a balance, facilitating the C-N coupling process to selectively produce the oxime by controlling the surface binding of the key intermediates. researchgate.netmmu.ac.uk

| Catalyst | Yield (%) | Faradaic Efficiency (%) | Current Density (mA/cm²) | Reference |

| Zn₉₃Cu₇ Alloy | 97 | 27 | 100 | researchgate.netnih.govacs.orgmmu.ac.uk |

Rutile titanium dioxide (R-TiO₂) has been identified as an effective and low-cost catalyst for the electrosynthesis of oximes from nitrate and ketones. chinesechemsoc.orgchinesechemsoc.org R-TiO₂ demonstrates a superior ability to generate hydroxylamine from nitrate reduction while also showing excellent adsorption capacity for the ketone substrate. chinesechemsoc.orgchinesechemsoc.org This combination of properties significantly promotes the tandem reaction for oxime production. chinesechemsoc.orgchinesechemsoc.org

In a study synthesizing various oximes, the R-TiO₂ catalyst was used to produce this compound from cycloheptanone and nitrate with a yield of 40.1% and over 99% selectivity. chinesechemsoc.org Another study reported a high formation rate (20.1 mg h⁻¹ cm⁻²) and Faradaic efficiency (51.4%) for cyclohexanone oxime using a Cu/TiO₂ catalyst in a process that integrated plasma-assisted air-to-NOx conversion with electrolysis. researchgate.netrsc.org The mechanism involves the formation of an NH₂OH intermediate which then reacts with the ketone. researchgate.netrsc.org

| Catalyst | Substrates | Product | Yield (%) | Reference |

| R-TiO₂ | Cycloheptanone, Nitrate | This compound | 40.1 | chinesechemsoc.org |

| Cu/TiO₂ | Cyclohexanone, NOx (from air) | Cyclohexanone Oxime | >99.9 (Selectivity) | researchgate.netrsc.org |

Catalyst Development for Selective Electrosynthesis

Cu-Mo Dual-Site Catalysts for Hydroxylamine Stabilization

A significant challenge in the electrochemical synthesis of oximes from nitrate (NO₃⁻) reduction is the selective generation and stabilization of the key hydroxylamine (*NH₂OH) intermediate. nih.gov Often, the hydroxylamine is further reduced to ammonia, lowering the efficiency of the oximation process. nih.gov Recent research has demonstrated that copper-molybdenum (Cu-Mo) dual-site catalysts can effectively address this challenge, promoting high-efficiency oxime synthesis. nih.govresearchgate.net

A prime example is a Cu₁MoOₓ catalyst supported on nitrogen-doped carbon (NC), which features high-density Cu-Mo dual atomic sites. nih.gov In the electrosynthesis of cyclohexanone oxime, this catalyst achieved an exceptionally high Faradaic efficiency (FE) of 94.5% and a yield rate of 3.0 mol g⁻¹ h⁻¹ at an industrially relevant current density of 0.5 A cm⁻². nih.govresearchgate.net

The success of the Cu-Mo dual-site catalyst lies in its ability to inhibit the hydrodeoxygenation of hydroxyl-containing intermediates during the nitrate electroreduction reaction (NitRR). nih.govresearchgate.net In-situ characterizations and Density Functional Theory (DFT) calculations revealed that the synergy between copper and molybdenum is crucial. nih.gov The Cu-Mo sites are less favorable for the hydrodeoxygenation of the *NOH intermediate compared to Mo-Mo sites. nih.gov This is attributed to the transfer of d-electrons from copper to molybdenum, which decreases the valence state of Mo and suppresses the undesired reduction pathways, thereby selectively producing and stabilizing the *NH₂OH intermediate needed for the subsequent oximation reaction with the ketone. nih.gov

Table 1: Performance of Cu-Mo Dual-Site Catalyst in Oxime Electrosynthesis Data based on cyclohexanone oxime synthesis.

| Catalyst | Faradaic Efficiency (FE) for Oxime | Yield Rate (mol g⁻¹ h⁻¹) | Current Density (A cm⁻²) |

|---|

Carbon-Based Electrocatalysts for C=N Bond Formation

Carbon-based materials have emerged as versatile and cost-effective electrocatalysts for the formation of the crucial C=N bond in oxime synthesis. These catalysts can function either directly or as supports for more complex molecular catalysts, enabling the reaction under mild conditions. dicp.ac.cnnih.gov

One direct approach involves the electrochemical hydrogenative coupling of nitric oxide (NO) and cyclohexanone using a carbon catalyst. dicp.ac.cn This process operates at room temperature and atmospheric pressure, utilizing water as the hydrogen source, which presents a greener alternative to traditional thermocatalytic routes. dicp.ac.cn This method achieved a Faradaic efficiency of 44.8% for cyclohexanone oxime, with a formation rate of 10.7 mg cm⁻² h⁻¹. dicp.ac.cn Isotope-labeling studies confirmed that the nitrogen atom in the resulting oxime originates from the NO feedstock. dicp.ac.cn

In more advanced systems, carbon materials serve as highly effective supports for molecular catalysts. For instance, an iron bis(pyridyl)-bipyridineamine (FeBPAbipyH) complex anchored on multi-walled carbon nanotubes coated on carbon fiber paper (MWCNTs@CP) has shown remarkable efficiency. nih.govresearcher.life This system, used for producing cyclohexanone oxime from nitrite (B80452) (NO₂⁻) and cyclohexanone, attained a mass-specific efficiency of 87.00 mg h⁻¹ cm⁻² mgcat⁻¹, a Faradaic efficiency of 77.3%, and exclusive carbon selectivity. nih.gov Mechanistic studies indicate that the molecular catalyst's skeleton interacts intimately with both the ketone and the nitrite, catalyzing the selective reduction of NO₂⁻ to hydroxylamine (NH₂OH), which then reacts in-situ to form the C=N bond. nih.gov

Table 2: Performance of Carbon-Based Electrocatalysts in Oxime Synthesis Data based on cyclohexanone oxime synthesis.

| Catalyst System | Nitrogen Source | Faradaic Efficiency (FE) | Formation/Efficiency Rate |

|---|---|---|---|

| Carbon Catalyst | NO | 44.8% dicp.ac.cn | 10.7 mg cm⁻² h⁻¹ dicp.ac.cn |

Integrated Plasma and Electrocatalysis for Nitrogen Fixation

A truly innovative approach for sustainable oxime synthesis involves integrating non-thermal plasma with electrocatalysis. lsmu.ltrsc.org This strategy allows for the direct use of atmospheric nitrogen (N₂) as the initial nitrogen source, operating entirely under ambient conditions. lsmu.ltresearchgate.net

The process unfolds in two integrated steps:

Plasma-Assisted Nitrogen Fixation : Air is passed through a plasma field. The high energy of the plasma breaks the inert N≡N triple bond, allowing nitrogen to react with atmospheric oxygen to form nitrogen oxides (NOx). lsmu.ltrsc.orgfoodsystems.tech

Electrocatalytic Co-electrolysis : The generated NOx are absorbed into an electrolyte containing the ketone (e.g., cycloheptanone). lsmu.ltrsc.org An electrocatalyst then reduces the NOx species to the hydroxylamine intermediate, which subsequently undergoes a spontaneous condensation reaction with the ketone to form the oxime. rsc.orgrsc.org

Using a Cu/TiO₂ catalyst for the electrocatalytic step, this integrated system has demonstrated a high formation rate for cyclohexanone oxime of 20.1 mg h⁻¹ cm⁻² and a corresponding Faradaic efficiency of 51.4%. lsmu.ltrsc.orgresearchgate.net The selectivity towards the oxime product was exceptionally high, at over 99.9% based on the ketone. lsmu.ltrsc.orgresearchgate.net This proves the feasibility of a decentralized, environmentally friendly production pathway that uses only air, water, and renewable electricity as inputs. rsc.org This method has also been successfully coupled with other catalytic systems, such as the FeBPAbipyH/MWCNTs@CP catalyst, yielding an oxime formation rate of 61.73 mg h⁻¹ cm⁻² mgcat⁻¹. nih.govresearcher.life The applicability of such electrochemical strategies to various ketones, including cycloheptanone, highlights the versatility of this approach. chinesechemsoc.org

Table 3: Performance of Integrated Plasma-Electrocatalysis for Oxime Synthesis Data based on cyclohexanone oxime synthesis.

| Catalyst | Key Performance Metric | Value |

|---|---|---|

| Cu/TiO₂ | Oxime Formation Rate | 20.1 mg h⁻¹ cm⁻² lsmu.ltrsc.orgresearchgate.net |

| Faradaic Efficiency (FE) | 51.4% lsmu.ltrsc.orgresearchgate.net | |

| Oxime Selectivity | >99.9% lsmu.ltrsc.orgresearchgate.net |

Elucidation of Reaction Mechanisms and Pathways Involving Cycloheptanone Oxime

Beckmann Rearrangement to Cyclic Lactams

The Beckmann rearrangement is a cornerstone reaction of oximes, transforming them into amides or, in the case of cyclic oximes like cycloheptanone (B156872) oxime, into lactams. slideshare.net This reaction involves an acid-catalyzed intramolecular rearrangement and is fundamental in both laboratory and industrial synthesis. nih.gov For cycloheptanone oxime, this rearrangement results in the formation of an eight-membered ring lactam, caprylolactam.

The classic Beckmann rearrangement is promoted by strong acids such as sulfuric acid, hydrochloric acid, or polyphosphoric acid. slideshare.netevitachem.com The mechanism for this compound proceeds through a well-established pathway:

Protonation of the Hydroxyl Group: The reaction begins with the protonation of the oxime's hydroxyl group by the acid catalyst. This converts the hydroxyl group into a good leaving group (water). byjus.commasterorganicchemistry.com

Concerted Rearrangement and Water Elimination: In a key step, the alkyl group positioned anti-periplanar (trans) to the leaving group migrates to the electron-deficient nitrogen atom. byjus.com This migration occurs simultaneously with the departure of the water molecule, leading to the formation of a seven-membered ring nitrilium ion intermediate. masterorganicchemistry.com

Hydration of the Nitrilium Ion: A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion. byjus.commasterorganicchemistry.com

Deprotonation and Tautomerization: The resulting intermediate is deprotonated and undergoes tautomerization to yield the final, stable lactam product, caprylolactam. byjus.commasterorganicchemistry.com

This acid-catalyzed pathway is efficient but often requires more than stoichiometric amounts of acid, as the basic lactam product can form a salt with the acid, thereby inactivating the catalyst. epo.org

To circumvent the environmental and corrosion issues associated with strong liquid acids, significant research has focused on heterogeneous catalysts. Solid acids, such as zeolites and other mesoporous materials, offer a reusable and more environmentally benign alternative for the Beckmann rearrangement. researchgate.net

While much of the industrial development has centered on the vapor-phase rearrangement of cyclohexanone (B45756) oxime over solid acid catalysts, the principles apply to other cyclic oximes, including this compound. researchgate.netwikipedia.org The acidic sites on the surface of these materials facilitate the protonation and rearrangement steps. The key advantages include:

Elimination of corrosive liquid acids.

Reduction of byproducts like ammonium (B1175870) sulfate (B86663), which is formed during the neutralization of acids like H₂SO₄. researchgate.net

Easier separation of the catalyst from the reaction mixture.

However, challenges in vapor-phase reactions include the high temperatures required (often above 300°C) and potential catalyst deactivation due to coke formation on the surface. researchgate.net

The choice of solvent can significantly impact the efficiency and selectivity of the Beckmann rearrangement. Non-polar or moderately polar aprotic solvents are often employed. For instance, processes utilizing a combination of an acidic chloride and a Lewis acid have been effectively carried out in toluene (B28343). epo.orggoogleapis.com

In recent years, supercritical water has been explored as a green solvent for this reaction. Acting as both a solvent and a catalyst, supercritical water can promote the rearrangement without the need for traditional acid catalysts. At its critical point, water's properties change, allowing it to facilitate proton transfer and act as a Brønsted acid. This approach has shown excellent selectivity, although it often requires rigorous conditions of high temperature and pressure.

The primary byproduct in the traditional Beckmann rearrangement using sulfuric acid is ammonium sulfate, formed in large quantities during the neutralization step. epo.orggoogleapis.com This has driven the development of "sulfate-free" processes. Other potential byproducts can arise from hydrolysis of the oxime back to cycloheptanone or from fragmentation reactions.

Interactive Table: Catalytic Systems for Beckmann Rearrangement of Cyclic Oximes

| Catalyst System | Oxime Substrate Example | Key Advantages | Reported Challenges/Byproducts | Reference |

|---|---|---|---|---|

| Concentrated Sulfuric Acid | Cyclohexanone Oxime | High conversion | Large amounts of ammonium sulfate byproduct, corrosion | epo.orgresearchgate.net |

| Solid Acids (e.g., Zeolites) | Cyclohexanone Oxime | Sulfate-free, reusable catalyst | High temperatures required, catalyst deactivation | researchgate.netwikipedia.org |

| Acidic Chloride & Lewis Acid (in Toluene) | Cyclododecanone Oxime, this compound | Improved selectivity, reduced byproducts, milder conditions | Requires specific solvent systems | epo.orggoogleapis.com |

Reduction Chemistry of the Oxime Moiety

The oxime functional group is readily reducible to a primary amine, providing a valuable synthetic route to this important class of compounds. For this compound, this reduction yields cycloheptylamine (B1194755), a useful building block in pharmaceuticals and other fine chemicals.

Catalytic hydrogenation is a highly effective and widely used method for the reduction of oximes. archive.org The process involves treating this compound with hydrogen gas in the presence of a metal catalyst. Various catalysts and conditions have been reported to successfully achieve this transformation.

Commonly used catalysts include platinum group metals, such as rhodium and platinum, often supported on materials like carbon or alumina (B75360) to increase surface area and activity. iitm.ac.inscribd.comscribd.com Raney Nickel is another effective, albeit less active, catalyst for this purpose. archive.org The reaction is typically carried out in a solvent like methanol (B129727) or ethanol (B145695) at temperatures ranging from ambient to moderately elevated, and under low to moderate hydrogen pressure. archive.orgiitm.ac.inscribd.com The choice of catalyst and conditions can influence the reaction rate and final yield. For example, hydrogenation of this compound over a 5% rhodium-on-alumina catalyst in ethanol has been reported to give cycloheptylamine in good yield. archive.orgscribd.comscribd.com

Interactive Table: Catalytic Hydrogenation of this compound

| Catalyst | Solvent | Temperature (°C) | Pressure (atm/MPa) | Yield of Cycloheptylamine (%) | Reference |

|---|---|---|---|---|---|

| 5% Rhodium-on-Alumina | Methanol/Ethanol | Room Temperature | 0.2-0.3 MPa | 75 | scribd.comscribd.com |

| 5% Rhodium-on-Alumina | Methanol | 20-60 | ~1 atm (0.75-1 atm) | 80 | archive.org |

| 5% Rhodium-on-Carbon | Methanol | 25-60 | 1 atm | 80 | iitm.ac.in |

| 0.3-3.0% Rhodium | Not Specified | 0-100 | Low Pressure | Not Specified | ingentaconnect.com |

Dehydration/Dehydrogenation Pathways to Primary Anilines

The conversion of cyclic oximes to primary anilines is a significant transformation, offering an alternative to classical synthetic methods that use arenes as starting materials. nih.govlookchem.com This process typically involves a tandem reaction sequence of dehydration and dehydrogenation (aromatization).

For the analogous cyclohexanone oximes, this transformation has been successfully achieved using a magnesium-aluminum layered double hydroxide (B78521) supported palladium catalyst (Pd(OH)x/LDH). nih.govlookchem.comresearchgate.net The reaction proceeds without the need for external ligands, additives, or hydrogen acceptors. nih.gov Kinetic studies on the cyclohexanone oxime reaction suggest a plausible mechanism that proceeds through a dehydration/dehydrogenation sequence. nih.govlookchem.com This concerted catalysis between the basic support and the active palladium species is crucial for the high activity and selectivity observed. nih.gov While this provides a model, specific studies detailing the dehydrogenative aromatization of this compound to the corresponding primary aniline (B41778) are not extensively documented in the reviewed literature.

The general proposed pathways for this type of transformation on a cyclic oxime are:

Dehydrogenation followed by Dehydration: The cyclic oxime first undergoes dehydrogenation to form an unsaturated oxime, which then loses a molecule of water to aromatize.

Dehydration followed by Dehydrogenation: The cyclic oxime first dehydrates to form a cyclic enamine intermediate, which then undergoes dehydrogenation to yield the aromatic aniline.

Kinetic experiments on cyclohexanone oxime have supported the second pathway. researchgate.net It is reasonable to hypothesize that this compound could follow a similar mechanistic route, but empirical data is required for confirmation.

Oxidation Kinetics and Mechanisms

The oxidation of oximes can lead to the regeneration of the corresponding ketone, a reaction of significant synthetic utility.

Oxidative Transformation to Corresponding Ketones

The oxidation of this compound would yield cycloheptanone. Studies on the oxidation of the analogous cyclohexanone oxime have been performed using various oxidizing agents. For instance, N-chloropiperazine-2,5-dione (NCPD) in an aqueous acetic acid medium has been shown to oxidize cyclohexanone oxime to cyclohexanone. rasayanjournal.co.in Similarly, Chloramine-T in an aqueous sulfuric acid medium also facilitates this transformation. niscpr.res.in In these cases, cyclohexanone was identified as the major reaction product. rasayanjournal.co.inniscpr.res.in While these studies provide a precedent for the oxidative cleavage of the oxime group, specific research detailing the oxidative transformation of this compound to cycloheptanone is not found in the provided search results.

Stoichiometric and Kinetic Analysis of Oxidation Reactions

Kinetic analyses of the oxidation of cyclohexanone oxime reveal complex dependencies on the concentrations of the substrate, oxidant, and acid.

In the oxidation by N-chloropiperazine-2,5-dione, the reaction was found to be first order with respect to the oxidant (NCPD), fractional order with respect to the substrate (cyclohexanone oxime), and inverse order with respect to hydrogen ion concentration. rasayanjournal.co.in The stoichiometry of the reaction between cyclohexanone oxime and NCPD was determined to be 1:1. rasayanjournal.co.in

For the oxidation by Chloramine-T, the reaction kinetics were zero order in the oxidant and first order in the substrate. niscpr.res.in The reaction rate increased with rising acid concentration up to a certain point, after which it decreased. niscpr.res.in The stoichiometry in this reaction was found to be variable. niscpr.res.in

These findings for cyclohexanone oxime highlight the mechanistic complexity of such oxidations. A comparable stoichiometric and kinetic analysis for the oxidation of this compound would be necessary to elucidate its specific reaction mechanism but appears to be unavailable in the surveyed literature.

Functionalization at the Oxime Group

The hydroxyl group of the oxime moiety is a key site for functionalization, allowing for the synthesis of various derivatives.

O-Alkylation Reactions and Product Stability

O-alkylation of oximes is a common derivatization that yields O-alkyl oxime ethers. This reaction is typically performed by treating the oxime with an alkylating agent in a basic medium. acs.org General methods for O-alkylation include the use of O-alkylhydroxylamines or the direct alkylation of the oxime's hydroxy group. thieme-connect.de For example, methoxime derivatives of various aldehydes and ketones have been synthesized in an eco-friendly manner using cerium(III) chloride as a catalyst. royalsocietypublishing.org

While these general procedures are widely applicable, specific studies detailing the O-alkylation of this compound, including yields, reaction conditions, and the stability of the resulting O-alkylcycloheptanone oximes, are not explicitly detailed in the available research.

Table 1: General Conditions for O-Alkylation of Oximes

| Reagent Type | Catalyst/Base | Solvent | Product |

|---|---|---|---|

| O-Alkylhydroxylamine HCl | Base (e.g., Pyridine) | Alcohol | O-Alkyloxime |

| Alkyl Halide / Sulfate | Base (e.g., NaH, K₂CO₃) | DMF, Acetone | O-Alkyloxime |

This table represents general reaction conditions for oxime alkylation and is not based on specific experimental data for this compound.

Other Derivatization Strategies

Beyond O-alkylation, the oxime group can undergo various other transformations. The most prominent reaction of cyclic oximes is the Beckmann rearrangement, which converts the oxime into a lactam. masterorganicchemistry.com For this compound, this rearrangement would yield capryllactam, an eight-membered ring lactam. This reaction is typically catalyzed by strong acids like sulfuric acid or phosphorus pentoxide. masterorganicchemistry.com

Another derivatization strategy involves using the oxime as a protecting group for isocyanates. For example, cyclohexanone oxime has been used to block tolylene-2,4-diisocyanate (TDI), allowing for selective reactions at the unblocked isocyanate group. rhhz.net Such a strategy could hypothetically be applied to this compound, but specific examples are not documented.

Additionally, O-acylation, O-silylation, and O-sulfonylation are other common derivatizations of the oxime's hydroxyl group, yielding stable, often crystalline, products. thieme-connect.de

Advanced Spectroscopic and Computational Analysis of Cycloheptanone Oxime

Vibrational Spectroscopy for Molecular Structure and Conformation

A thorough understanding of the molecular structure and conformational dynamics of cycloheptanone (B156872) oxime requires detailed vibrational spectroscopic data, which is currently not available in detail in public databases or research articles. Such an analysis would typically involve Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FTR) spectroscopy, complemented by computational methods like Normal Coordinate Analysis (NCA) and Potential Energy Distribution (PED) calculations.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Raman (FTR) Spectroscopy

Complementary to FTIR, an FTR spectrum of cycloheptanone oxime would provide insights into the vibrations of non-polar bonds, particularly the C-C backbone of the cycloheptane (B1346806) ring. The C=N stretching vibration would also be Raman active. A comparative analysis of both FTIR and FTR spectra is crucial for a comprehensive vibrational assignment, yet detailed FTR data for this compound is absent from the scientific literature.

Normal Coordinate Analysis and Potential Energy Distribution (PED)

To definitively assign the observed vibrational frequencies from FTIR and FTR spectra to specific molecular motions, a Normal Coordinate Analysis (NCA) is essential. This computational method, often performed using density functional theory (DFT), calculates the theoretical vibrational frequencies and provides a Potential Energy Distribution (PED). The PED indicates the contribution of each internal coordinate (bond stretching, angle bending, etc.) to a particular normal mode of vibration. Without experimental FTIR and FTR data, a meaningful NCA and PED analysis for this compound cannot be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. While database entries suggest the existence of ¹H and ¹³C NMR spectra for this compound, detailed, peer-reviewed analyses, including advanced 2D NMR studies, are not available.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the carbon atoms adjacent to the C=N bond (α-protons) and those further away. The chemical shifts and coupling patterns of these protons would provide valuable information about the conformation of the seven-membered ring. Similarly, the ¹³C NMR spectrum would show a characteristic downfield signal for the sp²-hybridized carbon of the C=N group, along with signals for the other six sp³-hybridized carbon atoms of the ring. While a study by Hawkes et al. is referenced in databases, the specific chemical shift values and coupling constants from a comprehensive analysis are not readily accessible.

Table 1: Anticipated ¹H NMR Data for this compound (Data Not Available)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Hα | Data Not Available | Data Not Available | Data Not Available |

| Hβ | Data Not Available | Data Not Available | Data Not Available |

| Hγ | Data Not Available | Data Not Available | Data Not Available |

Table 2: Anticipated ¹³C NMR Data for this compound (Data Not Available)

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=N | Data Not Available |

| Cα | Data Not Available |

| Cβ | Data Not Available |

Advanced 2D NMR Techniques for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable. A COSY spectrum would reveal proton-proton coupling networks, helping to trace the sequence of methylene (B1212753) groups in the ring. An HSQC spectrum would correlate each proton signal with the carbon to which it is directly attached, providing definitive C-H connectivity. A thorough search of the scientific literature did not yield any studies that have employed these 2D NMR techniques for the structural elucidation of this compound.

Mass Spectrometry for Molecular Composition and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby revealing the molecular weight and elemental composition of a compound and offering insights into its structure through fragmentation analysis. For this compound (C₇H₁₃NO), the molecular weight is approximately 127.18 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. purdue.edu

The fragmentation of cyclic oximes is governed by the stability of the resulting radical cations and neutral losses. While a detailed experimental mass spectrum for this compound is not widely published, its fragmentation pattern can be predicted based on the known behavior of similar cyclic oximes, such as cyclohexanone (B45756) oxime. cdnsciencepub.comcdnsciencepub.com The molecular ion peak ([C₇H₁₃NO]⁺•) is expected to be observed at an m/z of 127.

Key fragmentation pathways for cyclic oximes typically include:

α-Cleavage: The bond adjacent to the C=N group can break, leading to the opening of the seven-membered ring. This is a common fragmentation route for cyclic ketones and their derivatives.

Loss of Neutral Molecules: Stable neutral molecules are often eliminated. A characteristic fragmentation for oximes is the loss of a hydroxyl radical (•OH, mass 17), resulting in an ion at m/z 110. Another possibility is the loss of water (H₂O, mass 18), particularly in thermal processes within the ion source, which would yield a peak at m/z 109.

Ring Cleavage and Rearrangement: Complex fragmentation of the cycloheptane ring can occur, leading to the formation of smaller hydrocarbon fragments. This often involves hydrogen rearrangements, such as the McLafferty rearrangement, where a gamma-hydrogen is transferred to the oxime group, followed by cleavage of the bond between the alpha and beta carbons. nih.gov This can lead to a variety of smaller ions, with prominent peaks often observed at m/z values corresponding to stable hydrocarbon cations.

The resulting mass spectrum is a fingerprint of the molecule, with the relative abundance of each fragment providing clues to the stability of the ions and the pathways through which they are formed.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 127 | [C₇H₁₃NO]⁺• | Molecular Ion (M⁺•) |

| 110 | [M - •OH]⁺ | Loss of hydroxyl radical |

| 98 | [M - C₂H₅]⁺ or [M - NOH]⁺ | Ring cleavage and loss of ethyl radical or loss of the oxime group |

| 84 | [C₆H₁₂]⁺• | Ring fragmentation |

| 55 | [C₄H₇]⁺ | Further ring fragmentation |

Theoretical Chemistry and Computational Modeling

Computational modeling provides a theoretical lens to investigate molecular properties that can be difficult to measure experimentally. For this compound, methods like Density Functional Theory (DFT) and molecular dynamics offer profound insights into its electronic structure and dynamic behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. biointerfaceresearch.com It is widely employed to calculate properties like molecular geometries, vibrational frequencies, and electronic properties with high accuracy. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its fundamental electronic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. biointerfaceresearch.commdpi.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. In this compound, the oxime group (-C=N-OH) introduces heteroatoms with lone pairs of electrons, which are expected to influence the energies of the frontier orbitals significantly compared to the parent cycloheptane molecule. researchgate.net The HOMO is likely to have significant contributions from the p-orbitals of the nitrogen and oxygen atoms, while the LUMO is expected to be a π* anti-bonding orbital associated with the C=N double bond.

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Related to ionization potential; electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Related to electron affinity; electron-accepting ability |

| Energy Gap | ΔE = E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability |

| Chemical Hardness (η) | η ≈ (E(LUMO) - E(HOMO)) / 2 | Measures resistance to change in electron distribution |

| Chemical Potential (μ) | μ ≈ (E(HOMO) + E(LUMO)) / 2 | Relates to the "escaping tendency" of electrons |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto a constant electron density surface, with colors indicating different values of the electrostatic potential. mdpi.com MEP maps are invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack.

For this compound, the MEP map would show distinct regions of charge:

Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, are expected to be localized around the electronegative oxygen and nitrogen atoms of the oxime functional group. These sites are prone to attack by electrophiles.

Positive Potential (Blue): These electron-deficient regions are typically found around the hydrogen atoms, particularly the hydroxyl hydrogen of the oxime group, making it a site for nucleophilic interaction.

Near-Zero Potential (Green): The hydrocarbon cycloheptane ring would exhibit a relatively neutral potential, characteristic of non-polar C-H and C-C bonds.

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ), which describe how the molecular charge distribution is distorted by an external electric field. dtic.mil Molecules with large dipole moments, extended π-conjugation, and significant intramolecular charge transfer, often indicated by a small HOMO-LUMO gap, tend to exhibit strong NLO properties. analis.com.my

DFT calculations can be used to compute these NLO parameters. For this compound, the polar C=N-OH bond introduces asymmetry in the electron distribution, which is a prerequisite for a non-zero first hyperpolarizability (β). While it lacks an extended conjugated system, the charge separation across the oxime functional group could impart modest NLO activity. Computational analysis would quantify these properties and assess its potential for NLO applications.

| NLO Property | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | Measure of the static charge separation in the molecule. |

| Polarizability | α | The linear response of the dipole moment to an electric field. |

| First Hyperpolarizability | β | The first non-linear (quadratic) response to an electric field. |

| Second Hyperpolarizability | γ | The second non-linear (cubic) response to an electric field. |

First-Principles Molecular Dynamics Simulations

First-principles molecular dynamics (MD) is a simulation technique that computes the forces acting on atoms directly from electronic structure calculations (typically DFT) at each time step. pwr.wroc.pl This avoids the need for pre-defined force fields used in classical MD, allowing for the accurate simulation of systems where chemical bonds can form and break.

While computationally intensive, first-principles MD could be applied to this compound to study a range of dynamic phenomena. Potential applications include:

Conformational Dynamics: Simulating the molecule at different temperatures to explore the flexibility of the seven-membered ring and the potential for different conformers to exist and interconvert.

Reaction Mechanisms: Modeling complex chemical reactions, such as the Beckmann rearrangement of this compound to caprolactam, to map out the reaction pathway and identify transition states without prior assumptions about the mechanism.

Solvation Effects: Simulating the molecule in an explicit solvent (like water) to study the detailed hydrogen bonding interactions and their influence on the molecule's structure and reactivity.

Such simulations provide a real-time, atomistic view of molecular behavior, offering a deeper understanding that complements static quantum chemical calculations.

Based on a comprehensive search of available scientific literature, there is no specific research data or computational analysis focused on the adsorption energy calculations and catalyst-intermediate interactions of This compound .

Studies involving advanced spectroscopic and computational analyses, such as Density Functional Theory (DFT) calculations for adsorption energies, are extensively available for the closely related compound, cyclohexanone oxime, due to its industrial significance in the production of Nylon 6. However, equivalent detailed research and data tables for the seven-membered ring structure of this compound could not be located in the public domain.

Therefore, it is not possible to provide the requested detailed research findings and data tables for section 4.4.3 specifically for this compound.

Catalysis and Electrocatalysis in Cycloheptanone Oxime Transformations

Design and Development of Heterogeneous Catalysts

Heterogeneous catalysts offer significant advantages, including ease of separation, reusability, and reduced environmental impact. Their design for cyclohexanone (B45756) oxime transformations, particularly the vapor-phase Beckmann rearrangement, is centered on creating robust materials with tailored active sites.

Transition metal catalysts have been engineered for various transformations of cyclohexanone oxime and its precursors.

Palladium-based (Pd-based) Catalysts: Palladium is a key component in catalysts designed for both the direct synthesis of cyclohexanone oxime and its subsequent conversion. For the ammoximation of cyclohexanone, where hydrogen peroxide (H₂O₂) is generated in situ, bifunctional catalysts are employed. These typically consist of Pd-based nanoparticles on a titanium silicalite-1 (TS-1) support. The formation of Pd-gold (PdAu) nanoalloys is crucial, as they demonstrate higher reactivity and stability compared to monometallic Pd catalysts. acs.org The alloying of gold with palladium modifies the electronic structure of the Pd surface, which is beneficial for the direct synthesis of H₂O₂. rsc.org Further performance enhancements have been achieved by introducing a third metal, such as platinum (Pt), into the AuPd nanoalloys. A 0.275%Au–0.275%Pd–0.11%Pt/TS-1 catalyst, for example, yielded 76% cyclohexanone oxime. rsc.org

For the selective synthesis of primary anilines from cyclohexanone oximes, a Pd catalyst supported on a Mg-Al layered double hydroxide (B78521) (Pd(OH)x/LDH) has proven effective. nih.gov This system operates without ligands or external hydrogen acceptors and demonstrates high yields and selectivity due to the concerted catalysis between the basic support and the active palladium species. nih.gov In the hydrogenation of nitrocyclohexane (B1678964) to cyclohexanone oxime, a 5% Pd/CNT (carbon nanotube) catalyst has shown good performance, achieving 97.6% conversion and 85.9% selectivity under mild conditions (0.2 MPa and 323 K). researchgate.net

Cobalt Salt Catalysts: Cobalt salts are effective in promoting the Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam under milder, liquid-phase conditions, offering an alternative to high-temperature vapor-phase processes. scirp.org These systems often involve the combined use of a cobalt salt and a Lewis acid co-catalyst. researchgate.netscirp.org For instance, the combination of cobalt perchlorate (B79767) (Co(ClO₄)₂) and samarium trifluoromethanesulfonate (B1224126) (Sm(OTf)₃) can achieve an 80.6% yield of ε-caprolactam. scirp.org The proposed mechanism suggests that the cobalt salt coordinates to the nitrogen atom of the oxime, while the Lewis acid coordinates to the oxygen atom. scirp.orgscirp.org This dual coordination facilitates the rearrangement while suppressing the formation of byproducts like cyclohexanone, which can arise from hydrolysis. scirp.org

Table 1: Performance of Transition Metal Catalysts in Cyclohexanone Oxime Transformations

Catalyst System Reaction Key Findings Yield/Selectivity Reference 0.33%Au–0.33%Pd/TS-1 Ammoximation via in situ H₂O₂ AuPd nanoalloy formation is key for activity and stability. 66% Oxime Yield 0.275%Au–0.275%Pd–0.11%Pt/TS-1 Ammoximation via in situ H₂O₂ Inclusion of Pt enhances catalytic performance. 76% Oxime Yield Co(ClO₄)₂ + Sm(OTf)₃ (10 mol% each) Beckmann Rearrangement Combined catalyst system enhances yield under mild conditions (80°C). 80.6% Lactam Yield nih.gov Co(BF₄)₂ + H₂SO₄ Beckmann Rearrangement Effective for rearranging even less reactive oximes. 76% Lactam Yield (for Cyclooctanone Oxime) researchgate.net Pd(OH)x/LDH Conversion to Aniline (B41778) Concerted catalysis between basic support and active Pd species. >99% Aniline Yield

Zeolites are crystalline aluminosilicates with well-defined microporous structures and tunable acidity, making them superior solid acid catalysts for the vapor-phase Beckmann rearrangement of cyclohexanone oxime. ingentaconnect.comresearchgate.netThe conventional industrial process using sulfuric acid produces large amounts of ammonium (B1175870) sulfate (B86663) as a byproduct, a problem that zeolite catalysts can mitigate. researchgate.netacs.org The catalytic activity of zeolites like ZSM-5, silicalite-1, and their variants is strongly dependent on their acidic properties and pore structure. researchgate.netrsc.orgEarly research suggested that strong Brønsted acid sites were essential for protonating the oxime and initiating the rearrangement. acs.orgHowever, further studies revealed that weak acid sites, such as silanol (B1196071) groups (Si-OH) and framework defects, are highly effective and selective for the transformation. acs.orgrsc.orgStrong acid sites can lead to tight adsorption of the ε-caprolactam product, filling the micropores and causing catalyst deactivation. oup.comThe reaction often proceeds mainly on weak acid sites located near the external surface of the zeolite crystals. oup.com The acid strength plays a critical role. For MFI-type zeolites, the conversion of cyclohexanone oxime decreases as the acid strength increases (Al-ZSM-5 < B-ZSM-5 < Si-ZSM-5), indicating that weaker acidity facilitates the reaction. rsc.orgTheoretical studies show that weak Brønsted acid sites in boron-substituted ZSM-5 ([B]-MFI) can catalyze the rearrangement more effectively than the strong acid sites in aluminum-substituted ZSM-5 ([Al]-MFI). nih.gov A major challenge with microporous zeolites is mass transfer limitation. ingentaconnect.comresearchgate.netTo overcome this, hierarchical zeolites, which contain both micropores and larger mesopores or macropores, have been developed. This structure improves accessibility to the active sites, enhancing catalytic performance. researchgate.netFor instance, a hierarchical nanocrystalline TS-1 catalyst demonstrated superior activity (94% conversion) and selectivity (>99%) for ε-caprolactam under mild liquid-phase conditions. ingentaconnect.com

Electrocatalyst Engineering for Sustainable Synthesis

Electrosynthesis, using renewable electricity, presents a green and sustainable pathway for producing cyclohexanone oxime under ambient conditions. nih.govrsc.orgThe typical strategy involves the electrocatalytic reduction of nitrogen sources like nitrate (B79036) (NO₃⁻) or nitrite (B80452) (NO₂⁻) to generate a hydroxylamine (B1172632) (NH₂OH) intermediate in situ. This intermediate then undergoes a spontaneous chemical reaction with cyclohexanone present in the electrolyte to form the oxime. nih.govchinesechemsoc.org

The performance of the electrosynthesis process is typically evaluated in an H-cell or flow cell reactor. Optimization focuses on maximizing the yield and Faradaic efficiency (FE) of cyclohexanone oxime. Key parameters that are tuned include catalyst composition, current density, and reactant concentrations.

Several strategies are employed to boost the FE and selectivity towards cyclohexanone oxime:

Bimetallic Catalyst Design: Alloying metals like zinc and copper, or palladium and bismuth, allows for the fine-tuning of the electronic structure and surface adsorption energies of reaction intermediates. This optimization favors the formation and subsequent reaction of NH₂OH while suppressing over-reduction to ammonia (B1221849). nih.govacs.orgMolecular Catalyst Engineering: Using molecular catalysts, such as iron bis(pyridyl)-bipyridineamine (FeBPAbipyH) supported on carbon, can create an ideal microenvironment for the reaction. This catalyst showed intimate interaction with both cyclohexanone and NO₂⁻, leading to selective reduction to NH₂OH and achieving a high FE of 77.3%. nih.gov* Control of Operating Parameters: As discussed, optimizing the current density and the relative concentrations of the nitrogen source and cyclohexanone is essential. acs.orgchinesechemsoc.orgThis ensures that the rate of *NH₂OH generation is matched with its rate of consumption in the oximation reaction.

Integrated Systems: A novel approach integrates plasma-driven N₂ oxidation with electrocatalysis. Air is used as the nitrogen source, which is activated by plasma to form NOx species that are then electrochemically reduced. A Cu/TiO₂ catalyst in such a system achieved an FE of 51.4% for cyclohexanone oxime. rsc.org

Table 2: Performance of Electrocatalysts in Cyclohexanone Oxime Synthesis

Electrocatalyst Nitrogen Source Key Performance Metric Conditions Reference Zn₉₃Cu₇ Alloy Nitrate (NO₃⁻) 97% Yield, 27% FE 100 mA/cm² [3, 4] Rutile TiO₂ (R-TiO₂) Nitrate (NO₃⁻) 98.2% Yield, 68.2% FE 30 mA/cm² scirp.org Cu/TiO₂ (with Plasma) Air (N₂) >99.9% Selectivity, 51.4% FE - researchgate.net FeBPAbipyH/MWCNTs@CP Nitrite (NO₂⁻) 77.3% FE, Exclusive Carbon Selectivity H-cell rsc.org i-Pd₃Bi Metallene Nitrite (NO₂⁻) ~100% Yield, 46.1% FE -

In-Situ Spectroscopic Characterization of Catalytic Sites

The elucidation of reaction mechanisms and the identification of active catalytic sites during the transformation of cycloheptanone (B156872) oxime are greatly enhanced by the use of in-situ spectroscopic techniques. These methods allow for the observation of the catalyst and reacting species under real reaction conditions, providing dynamic information that is often lost in ex-situ measurements. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XANES) have been pivotal in understanding these complex processes.

In the context of the Beckmann rearrangement of cyclohexanone oxime, a closely related and extensively studied reaction, in-situ spectroscopy has provided significant insights that are often applicable to cycloheptanone oxime transformations. For instance, in-situ FT-Raman spectroscopy has been used to monitor the Beckmann rearrangement of cyclohexanone oxime in Brønsted acidic ionic liquids. sci-hub.seresearchgate.net These studies confirmed the occurrence of the rearrangement by observing the disappearance of the characteristic C=N stretching band of the oxime and the appearance of the C=O stretching band of the resulting caprolactam. sci-hub.seresearchgate.netresearchgate.net

Similarly, in the electrocatalytic synthesis of oximes, in-situ techniques have been crucial for identifying key intermediates and understanding the role of the catalyst surface. In the electrosynthesis of cyclohexanone oxime from nitrate reduction, in-situ Raman spectroscopy has been employed to analyze surface-adsorbed species. acs.orgnih.gov These studies have helped to demonstrate the role of nitrogen species adsorption in determining catalytic performance. acs.orgnih.gov In-situ FTIR spectroscopy and differential electrochemical mass spectrometry (DEMS) have further revealed that dual-site catalysts can synergistically inhibit side reactions and promote the generation of the necessary *NH2OH intermediate for oximation. nih.gov

The characterization of acid sites, which are crucial for the Beckmann rearrangement, has also benefited from in-situ spectroscopic methods. FTIR spectroscopy combined with the adsorption of probe molecules like pyridine (B92270) can distinguish between Brønsted and Lewis acid sites. rsc.org For example, in studies on NbOx/SiO2 catalysts for the gas-phase Beckmann rearrangement, in-situ Raman and FTIR measurements suggested that Brønsted-acidic Nb–OH sites, essential for high catalytic performance, can be generated from Nb=O groups in the presence of ethanol (B145695). rsc.org

In-situ XANES has been utilized to probe the electronic structure and oxidation state of the catalyst during the reaction. For instance, during the electrosynthesis of cyclohexanone oxime over a Cu/TiO2 catalyst, in-situ XANES showed that the copper active sites maintained a stable, slightly positive oxidation state, which was beneficial for the reaction. rsc.org This stability was correlated with the catalyst's excellent performance and durability. rsc.org

The following tables summarize key findings from in-situ spectroscopic studies on transformations relevant to this compound, primarily focusing on the analogous cyclohexanone oxime reactions which provide a strong basis for understanding.

Table 1: In-Situ Spectroscopic Studies of the Beckmann Rearrangement

| Spectroscopic Technique | Catalyst/System | Key Observations | Inferred Role of Catalytic Site | Reference(s) |

| In-Situ FT-Raman | Brønsted Acidic Ionic Liquid | Disappearance of oxime C=N peak (~1660 cm⁻¹) and appearance of caprolactam C=O peak. | The acidic ionic liquid acts as both catalyst and reaction medium, facilitating the rearrangement. | sci-hub.seresearchgate.netresearchgate.net |

| In-Situ FTIR (Pyridine Adsorption) | NbOx/SiO2 | Identified Lewis-acidic sites. Brønsted-acidic sites were generated from Nb=O groups in the presence of ethanol. | Brønsted-acidic Nb-OH sites are proposed to be the active centers for the rearrangement. | rsc.org |

| Inelastic Neutron Scattering (INS) | SAPO-37 | Revealed favorable, low-temperature interactions of the Brønsted sites with the oxime. | Isolated Brønsted acid sites within the catalyst framework are responsible for high selectivity to caprolactam. | mdpi.com |

| In-Situ Multinuclear Solid-State NMR | Ionic Liquids | Detected the formation of HF from the hydrolysis of the PF6⁻ anion. | The in-situ generated HF acts as the true catalyst for the Beckmann rearrangement. | researchgate.net |

Table 2: In-Situ Spectroscopic Studies of Electrocatalytic Oxime Synthesis

| Spectroscopic Technique | Catalyst/System | Key Observations | Inferred Role of Catalytic Site | Reference(s) |

| In-Situ Raman | Zn-Cu Alloy | Analysis of surface-adsorbed nitrogen species at different potentials. | The adsorption of nitrogen species on the alloy surface plays a central role in catalytic performance and selectivity. | acs.orgnih.gov |

| In-Situ FTIR & DEMS | Cu-Mo Dual-Site Catalyst | Identified *NO and *NH2OH intermediates. Showed inhibition of hydrodeoxygenation of hydroxyl-containing intermediates. | The Cu-Mo dual sites synergistically promote the generation of *NH2OH, the key intermediate for oximation. | nih.gov |

| In-Situ ATR-FTIR | Cu-S Catalyst | Revealed a NO₂⁻ → NH₂OH → oxime pathway. | The Cu-S surface facilitates the electroreduction of nitrite to hydroxylamine, which then reacts with the ketone. | nih.gov |

| In-Situ XANES & DEMS | Cu/TiO2 | Cu active sites maintained a stable, slightly positive oxidation state. Detected NO and NH₂OH intermediates. | The stable oxidation state of Cu is beneficial for the reaction, facilitating the formation of the NH₂OH intermediate. | rsc.org |

These in-situ studies provide a molecular-level understanding of the catalytic processes involved in this compound transformations. By directly observing the active sites and reaction intermediates, researchers can establish structure-activity relationships and design more efficient and selective catalysts. cardiff.ac.uk The insights gained from these advanced characterization techniques are invaluable for the ongoing development of sustainable chemical manufacturing processes. soton.ac.uk

Industrial and Scalability Considerations for Cycloheptanone Oxime Production

Process Simulation and Optimization for Enhanced Yield and Throughput

Process simulation using software like Aspen Plus is instrumental in optimizing the production of oximes, including cycloheptanone (B156872) oxime's lower homolog, cyclohexanone (B45756) oxime. irjet.netglobethesis.com These simulations model reaction kinetics and equilibrium, allowing for the optimization of operating conditions to maximize yield and throughput before physical implementation. irjet.netslideshare.net

For the ammoximation process, which involves the reaction of a ketone with ammonia (B1221849) and hydrogen peroxide over a catalyst, sensitivity analyses are performed to identify optimal parameters. irjet.netslideshare.net Key variables include temperature, pressure, and reactant feed ratios. slideshare.netresearchgate.net For instance, in the simulation of cyclohexanone ammoximation, an optimal reactor temperature of 80°C and a pressure of 0.25 MPa were identified to achieve the maximum concentration of cyclohexanone oxime. slideshare.net A study on the same process determined that at 80°C with optimal reactant amounts, a cyclohexanone conversion of nearly 100% could be achieved. irjet.net Another simulation targeting the reduction of energy consumption and total annual cost found that a maximum yield of 99.86% is achievable under optimized conditions. researchgate.net

Continuous Stirred Tank Reactors (CSTRs) are frequently used in industrial oxime production due to their excellent mixing properties, which are crucial for achieving high conversion rates. irjet.net Process simulation helps in designing these reactors, with one study suggesting an optimal reactor volume of 32 m³ for cyclohexanone ammoximation. irjet.net

The use of microreaction systems has also been explored to intensify the ammoximation process. A solvent-free, liquid-liquid-solid heterogeneous reaction in a microreactor system achieved a 99.87% conversion of cyclohexanone and nearly 100% selectivity to the oxime within just three minutes. researchgate.net This demonstrates the potential for significant throughput enhancement and cost reduction by eliminating the need for solvents like t-butanol, which in turn reduces reactor size and downstream separation costs. researchgate.net

The following table, based on simulation data for the related cyclohexanone oxime process, illustrates the impact of operating parameters on process outcomes.

| Parameter | Optimal Value | Outcome |

| Reactor Temperature | 80°C | Maximum oxime concentration/yield irjet.netslideshare.net |

| Reactor Pressure | 0.25 MPa | Maximum oxime concentration slideshare.net |

| Reactant Ratios | Optimized | 99.86% yield researchgate.net |

| Reactor Volume (CSTR) | 32 m³ | High conversion irjet.net |

Techno-Economic Analysis of Novel Synthetic Pathways

Techno-economic analysis (TEA) is crucial for evaluating the commercial feasibility of new production methods for cycloheptanone oxime. While traditional methods like the reaction with hydroxylamine (B1172632) salts are established, they often involve hazardous reagents and produce significant waste. researchgate.netnih.gov Newer, greener routes are continuously being developed and assessed for their economic viability.

One of the most promising alternative routes is the direct ammoximation process, which uses a catalyst like Titanium Silicalite (TS-1). eni.com This one-step process reacts the ketone with ammonia and hydrogen peroxide. irjet.neteni.com Its main advantages are the elimination of the separate hydroxylamine formation step and the avoidance of ammonium (B1175870) sulfate (B86663) as a byproduct, leading to lower capital expenditure and a better environmental profile. eni.com The catalyst's high selectivity also simplifies purification stages and reduces raw material consumption. eni.com

Electrochemical synthesis is an emerging area with significant potential for green and cost-effective oxime production. nih.govacs.orgnih.gov These methods operate under ambient conditions, avoiding the high temperatures and pressures of conventional processes. acs.orgtju.edu.cn One approach involves the electrochemical reduction of nitrates to form a hydroxylamine intermediate in-situ, which then reacts with the ketone. acs.orgnih.gov A preliminary TEA of an electrosynthesis strategy for cyclohexanone oxime suggested it could be more profitable than traditional routes, highlighting its industrial potential. acs.org Another study reported a one-step electrosynthesis from nitrite (B80452) and cyclohexanone with a 92% yield and 99% selectivity, and its TEA confirmed its practical potential. nih.govtju.edu.cn

The table below summarizes a comparison of different synthetic pathways for oximes, highlighting key techno-economic factors.

| Synthetic Pathway | Key Advantages | Key Disadvantages | Economic Outlook |

| Hydroxylamine Sulfate Process | Established technology. | Generates ammonium sulfate byproduct, multi-step process. googleapis.com | Becoming less favorable due to waste and process complexity. |

| Ammoximation (e.g., TS-1 catalyst) | One-step process, no ammonium sulfate byproduct, lower capital cost, high selectivity. eni.com | Requires hydrogen peroxide. | Commercially proven and highly competitive. eni.com |

| Electrochemical Synthesis | Ambient conditions, avoids hazardous reagents (e.g., H₂/SO₂), potential for high yield and selectivity. acs.orgnih.govtju.edu.cn | Can have low Faradaic efficiency, may require expensive catalysts. acs.orgresearchgate.net | Promising for future sustainable production, profitability demonstrated in preliminary analyses. nih.govacs.org |

An integrated process where a secondary alcohol is used to generate the hydrogen peroxide oxidant and also serves as the reaction medium for ammoximation presents another innovative approach. googleapis.com In this system, the ketone co-product is hydrogenated back to the secondary alcohol and recycled, improving atom economy. googleapis.com

Environmental Impact Assessment and Waste Stream Minimization

The industrial synthesis of this compound, like many chemical processes, generates waste streams that require careful management to minimize environmental impact. Traditional methods are particularly known for producing significant quantities of byproducts. researchgate.net

The conventional hydroxylamine sulfate process, for example, generates large amounts of ammonium sulfate. eni.com The ammoximation process, while an improvement, still produces wastewater. A typical cyclohexanone ammoximation plant can produce at least 2.5 tons of wastewater per ton of oxime. google.com This wastewater contains organic and inorganic components, with the water originating from the raw materials (like aqueous hydrogen peroxide) and the reaction itself. google.com

Strategies for waste stream minimization focus on both process innovation and end-of-pipe treatment.

Process Innovation : The shift to ammoximation using catalysts like TS-1 significantly reduces waste by eliminating the ammonium sulfate byproduct. eni.com This process is characterized by a low environmental impact because it avoids the ammonia burning step required in hydroxylamine production. eni.com

Solvent and Catalyst Recycling : In the ammoximation process, solvents like toluene (B28343) and tert-butyl alcohol are recovered through distillation and recycled back into the process. eni.comchemcess.com Similarly, the catalyst is filtered from the reactor effluent and reused. eni.com

Wastewater Treatment : Wastewater from the process undergoes several treatment steps. This includes stripping to recover organic compounds like toluene, followed by oxidative treatment where residual organics are oxidized, often using hydrogen peroxide. eni.com Vent gases from various units are also sent to dedicated treatment sections to minimize air emissions. eni.com

The table below outlines the typical waste streams from oxime production and the corresponding minimization strategies.

| Waste Stream | Source | Minimization/Treatment Strategy |

| Ammonium Sulfate | Conventional hydroxylamine sulfate process. | Switch to ammoximation process. eni.com |

| Aqueous Waste | Ammoximation reaction (from H₂O₂ and reaction water). google.com | Stripping to recover organics, followed by oxidative treatment. eni.com |

| Organic Solvents (e.g., Toluene) | Extraction and purification steps. | Recovery via distillation and recycling. eni.comchemcess.com |

| Spent Catalyst | Ammoximation reactor. | Filtration and recycling; eventual disposal after washing. eni.com |

| Vent Gases | Reactor and other process units. | Scrubbing and catalytic treatment. eni.com |